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Compound of Interest

Compound Name: 3-Methyl-3H-indol-3-ol

Cat. No.: B15072405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural and synthetic bioactive compounds. Its versatile nature allows for a wide

range of substitutions, leading to diverse pharmacological activities. This guide provides a

comparative analysis of the biological activity of various 3-substituted indole derivatives, with a

particular focus on their anticancer properties. While direct experimental data for 3-Methyl-3H-
indol-3-ol is not extensively available in the public domain, this guide will draw upon structure-

activity relationship (SAR) studies of analogous compounds to provide a comprehensive

overview.

Quantitative Data Presentation
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of 3-

substituted indole derivatives against various human cancer cell lines. This data, compiled from

multiple studies, highlights the influence of different substituents at the 3-position and other

locations on the indole ring on cytotoxic potency.
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Compound
ID/Structure

R1 (N1-
position)

R2 (C3-
substituent)

Cancer Cell
Line

IC50 (µM) Reference

Indole-3-

carbinol
H -CH2OH H1299 (Lung) 449.5 [1]

Mukonal H

-CHO, with

other

substitutions

SK-BR-3

(Breast)
7.5 [1]

MDA-MB-231

(Breast)
7.5 [1]

3,5-Diprenyl

indole
H

-CH(CH3)2,

with prenyl at

C5

MIA PaCa-2

(Pancreatic)
9.5 ± 2.2 [1]

Indole-

chalcone

derivative

H
Chalcone

moiety

HepG2

(Liver)
14.8 [1]

Indole-

chalcone

derivative

H
Chalcone

moiety

HepG2

(Liver)
18.3 [1]

3-(substituted

benzylidenyl)i

ndolin-2-one

H
Substituted

benzylidene

MCF-7

(Breast)
0.46 [1]

A549 (Lung) 0.21 [1]

Hela

(Cervical)
0.32 [1]

3-Arylthio-1H-

indole

derivative

H

-S-Aryl

(thiophen-3-

yl)

MCF-7

(Breast)
0.15 - 0.35 [2]

3-Aroyl-1H-

indole

derivative

H

-CO-Aryl

(thiophen-2-

yl)

MCF-7

(Breast)
0.15 - 0.35 [2]
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3-Substituted

indole
H

-CH(Ph)

(NHCH3)

HT-29

(Colon)
>50 [3]

SK-OV-3

(Ovarian)
>50 [3]

3-Substituted

indole (4d)
H

-CH(Ph)

(NHCH3)
c-Src Kinase 50.6 [3]

3-Substituted

indole (4l)
H

-CH(3-

NO2Ph)

(NHCH3)

c-Src Kinase 58.3 [3]

Indole-based

Tyrphostin

(2a)

N-alkyl
2-(pyrid-3-yl)-

acrylonitrile

MCF-7/Topo

(Breast)
0.10 [4]

518A2

(Melanoma)
1.4 [4]

Huh-7

(Hepatocellul

ar)

0.04 [4]

Indole-based

Tyrphostin

(2b)

N-alkyl
2-(pyrid-3-yl)-

acrylonitrile

MCF-7/Topo

(Breast)
1.5 [4]

518A2

(Melanoma)
2.8 [4]

Indole-aryl-

amide (2)
H Aryl-amide

MCF7

(Breast)
0.81 [5]

PC3

(Prostate)
2.13 [5]

Indole-aryl-

amide (5)
H Aryl-amide HT29 (Colon) 2.5 [5]

Pyrido[3,4-

b]indole (11)

H 1-

(naphthalen-

MDA-MB-468

(Breast)

0.08 [6]
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1-yl)-6-

methoxy

HCT116

(Colon)
0.13 [6]

A375

(Melanoma)
0.23 [6]

HPAC

(Pancreatic)
0.29 [6]

Coumarin-

indole

derivative (3)

H
Coumarin

moiety

MGC-803

(Gastric)
0.011 [7]

Indole-

curcumin

derivative

(27)

H
Curcumin

moiety

HeLa

(Cervical)
4 [7]

Hep-2

(Laryngeal)
12 [7]

A549 (Lung) 15 [7]

1,3,4-

Oxadiazole-

indole

derivative

(37)

H

1,3,4-

Oxadiazole

moiety

MDA-MB-468

(Breast)
10.56 [7]

MDA-MB-231

(Breast)
22.61 [7]

28-Indole-

betulin

derivative

(EB355A)

H

Indole-

acetate at C-

28 of betulin

MCF-7

(Breast)
12.5 [8]
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Ursolic acid-

indole

derivative (5f)

H

N-

(aminoalkyl)c

arboxamide

SMMC-7721

(Hepatocarci

noma)

0.56 ± 0.08 [9]

HepG2

(Hepatocarci

noma)

0.91 ± 0.13 [9]

Note on 3-Methyl-3H-indol-3-ol: While specific data for 3-Methyl-3H-indol-3-ol is lacking, the

data on Indole-3-carbinol (which has a hydroxymethyl group at C3) shows relatively low

potency (IC50 in the high micromolar range). The presence of a methyl and a hydroxyl group

directly on the C3 carbon in 3-Methyl-3H-indol-3-ol would create a tertiary alcohol. Structure-

activity relationship studies often indicate that the nature and size of the substituent at the 3-

position are critical for activity. For instance, bulky and aromatic substituents at the C3 position,

as seen in many of the more potent derivatives in the table, often enhance anticancer activity.

[10]

Experimental Protocols
The following is a generalized methodology for determining the in vitro anticancer activity of

indole derivatives, based on commonly cited experimental protocols such as the MTT assay.

Cell Culture and Treatment: Human cancer cell lines are cultured in an appropriate medium

(e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and

maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded

in 96-well plates at a specific density and allowed to adhere overnight. The cells are then

treated with various concentrations of the test compounds (indole derivatives) for a specified

period, typically 24 to 72 hours.

MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment

period, the medium is replaced with fresh medium containing MTT solution. The plates are

incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases

convert the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved

in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is

measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of
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cell viability is calculated relative to untreated control cells, and the IC50 value (the

concentration of the compound that inhibits 50% of cell growth) is determined from the dose-

response curve.[1]

Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, further assays

such as flow cytometry for apoptosis (e.g., using Annexin V/Propidium Iodide staining) and cell

cycle analysis (e.g., using propidium iodide staining of DNA) are often performed. Western

blotting can be used to measure the expression levels of proteins involved in apoptosis and cell

cycle regulation.[1]

Signaling Pathways and Mechanisms of Action
Indole derivatives exert their anticancer effects through various mechanisms and by modulating

multiple signaling pathways.

Tubulin Polymerization Inhibition: A significant number of anticancer indole derivatives,

particularly those with a 3-substituted aryl group, function as tubulin polymerization inhibitors.

They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which

leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Indole Derivative β-Tubulin
Binds to Colchicine Site

Microtubule Polymerization
Inhibits

G2/M Arrest
Leads to

Apoptosis

Click to download full resolution via product page

Figure 1: Signaling pathway for tubulin polymerization inhibition by indole derivatives.

Receptor Tyrosine Kinase (RTK) Inhibition: Certain 3-substituted indolin-2-ones are potent

inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. By blocking the

ATP-binding site of these kinases, they inhibit downstream signaling pathways involved in cell

proliferation, survival, and angiogenesis.[2]
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Figure 2: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indole derivatives.

Experimental Workflow for Anticancer Activity Screening:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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